molecular formula C14H21N3O2 B2755308 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid CAS No. 1281206-35-6

2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B2755308
CAS No.: 1281206-35-6
M. Wt: 263.341
InChI Key: CENDXEQKJCCAJY-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an azepane group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate pyrimidine precursors with azepane derivatives. One common method includes the reaction of 4-propylpyrimidine-5-carboxylic acid with azepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated pyrimidine derivatives with nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The exact molecular targets and pathways can vary based on the specific application and the structural analogs used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid is unique due to the combination of the azepane group and the propyl-substituted pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-7-12-11(13(18)19)10-15-14(16-12)17-8-5-3-4-6-9-17/h10H,2-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENDXEQKJCCAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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